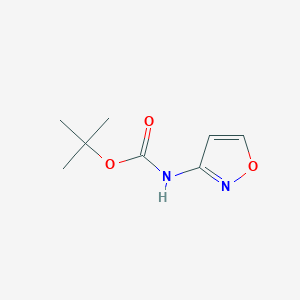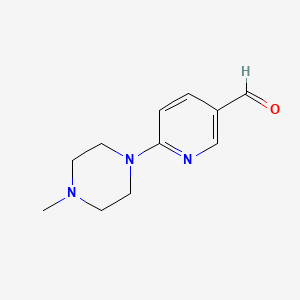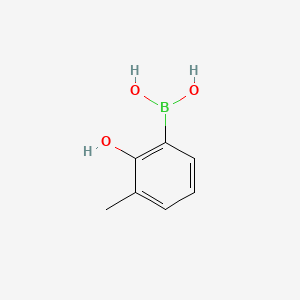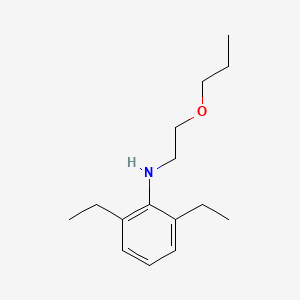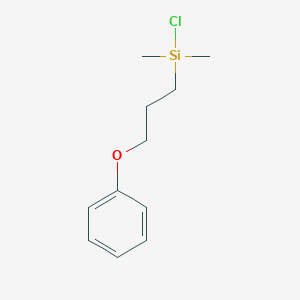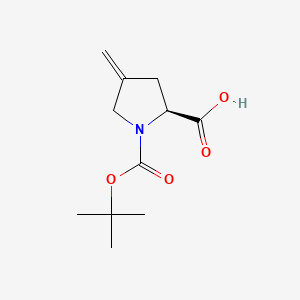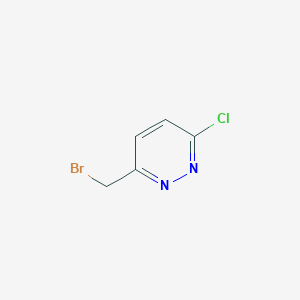
3-(Bromomethyl)-6-chloropyridazine
Overview
Description
“3-(Bromomethyl)-6-chloropyridazine” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromomethyl group at the 3rd position and a chlorine atom at the 6th position. Pyridazine derivatives are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-6-chloropyridazine” would be expected to be planar due to the nature of the pyridazine ring . The bromomethyl group and the chlorine atom would be expected to add some degree of polarity to the molecule.
Chemical Reactions Analysis
Again, while specific reactions involving “3-(Bromomethyl)-6-chloropyridazine” are not available, bromomethyl groups in general are quite reactive. They can undergo various reactions including substitutions and eliminations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Bromomethyl)-6-chloropyridazine” would be influenced by its functional groups. For instance, the presence of a bromomethyl group could increase its reactivity compared to a simple pyridazine .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the reactivity of pyridazine derivatives, including compounds related to 3-(Bromomethyl)-6-chloropyridazine. For instance, Deegan and Rose (1971) studied the reactions of pyridine N-oxides with 3,6-dichloropyridazine, contributing to our understanding of pyridazine chemistry (Deegan & Rose, 1971).
Corrosion Inhibition
Pyridazine derivatives have been tested for their potential in protecting mild steel surfaces. Olasunkanmi, Mashuga, and Ebenso (2018) discovered that certain 6-substituted 3-chloropyridazine derivatives can inhibit mild steel corrosion in hydrochloric acid solutions (Olasunkanmi, Mashuga, & Ebenso, 2018).
Catalysis and Synthetic Applications
The utility of pyridazine derivatives in catalytic processes has been highlighted. Sengmany et al. (2013) reported an electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines, showing an alternative method for biaryl formation (Sengmany et al., 2013).
Molecular Structure Characterization
Recent studies by Sallam et al. (2021) involved the synthesis and structural characterization of triazole pyridazine derivatives, revealing their biological properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).
Solid-Phase Syntheses
Research by Salives et al. (2005) focused on the solid-phase syntheses of 6-arylpyridazin-3(2H)-ones, using 3-chloropyridazine moieties immobilized on a Wang resin, providing insights into novel synthesis methodologies (Salives et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWGEMPRMESSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630370 | |
| Record name | 3-(Bromomethyl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-6-chloropyridazine | |
CAS RN |
859161-48-1 | |
| Record name | 3-(Bromomethyl)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)
